![molecular formula C20H21NO3 B1454757 {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid CAS No. 1375069-29-6](/img/structure/B1454757.png)
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid
Overview
Description
“{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid”, also known as PPCPA, is a chemical compound. It has a CAS Number of 1375069-29-6 and a molecular weight of 323.39 . The IUPAC name for this compound is [4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-4-yl]acetic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C20H21NO3 . It contains a total of 45 atoms; 21 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Scientific Research Applications
Structural Analysis and Receptor Affinity Studies
Research on compounds similar to {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid focuses on their structural characteristics and receptor binding affinities. For instance, studies on 4-(m-OH-phenyl)piperidines, which share structural similarities, show variations in agonist potency and mu receptor affinities depending on their conformational states and substituents (Loew et al., 1988).
Synthesis and Characterization
Research also includes the synthesis and characterization of related phenyl acrylic acids, with a focus on their geometry and potential interactions that could influence their activity against microbes. These studies provide insights into how different substituents impact the properties of such compounds (Hussain et al., 2010).
Reaction Mechanisms
Another aspect is understanding the reaction mechanisms involving related compounds. For example, the action of acetic anhydride on 1-nitroso-4-phenyl-4-piperidinol, which is structurally related, leads to specific major products, shedding light on possible reaction pathways for similar chemical structures (Cheesman et al., 1967).
Bioconversion and Biotransformation
Studies also examine the bioconversion and biotransformation of related compounds, providing insights into how they are metabolized in different species. This research is crucial for understanding the pharmacokinetics of similar chemicals (Pottier et al., 1978).
Synthesis of Novel Compounds
The synthesis of new compounds with structures akin to this compound is another area of focus. These studies involve creating novel compounds and analyzing their properties, which can lead to the development of new pharmaceuticals or materials (Naik et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid are currently unknown. The compound is a derivative of phenylacetic acid , which is known to have various targets depending on its derivatives
Mode of Action
It is known that the compound contains a total of 47 bond(s) including 26 non-h bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aromatic) and 1 hydroxyl group(s) . These structural features may influence its interaction with its targets.
Pharmacokinetics
The compound’s molecular weight of 323.39 may influence its pharmacokinetic properties, including its bioavailability. More research is needed to fully understand these properties.
Result of Action
Given the compound’s structural features , it is likely to have diverse effects on the molecular and cellular level
Biochemical Analysis
Biochemical Properties
{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential organ damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carboxylic acids and esters. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUJFHLJQWVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743008 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375069-29-6 | |
| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



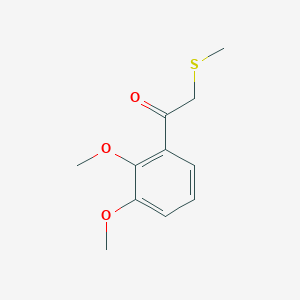
![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)
![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
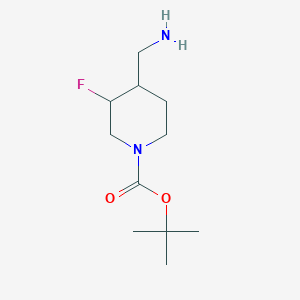
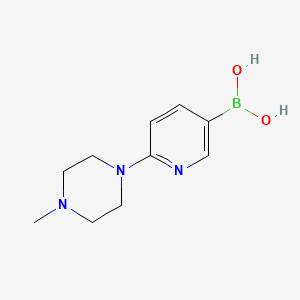

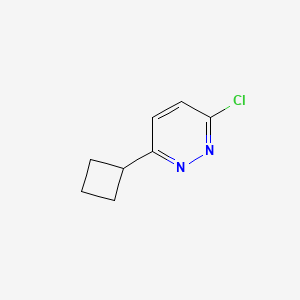

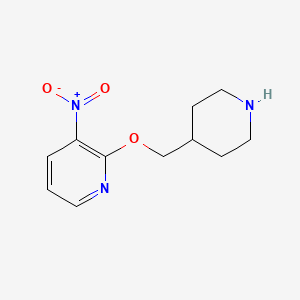

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)
![3-Chloro-4-[(dimethylamino)methyl]aniline dihydrochloride](/img/structure/B1454697.png)